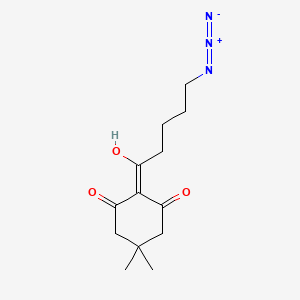

N3-Pen-Dde

Description

Properties

IUPAC Name |

2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIZMFMRIWAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-Pen-Dde: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Pen-Dde is a versatile heterobifunctional linker employed in the field of bioconjugation and drug development. This molecule incorporates three key chemical motifs: a reactive azide (N3) group for click chemistry, a penicillamine (Pen) core, and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This strategic combination allows for the controlled and sequential conjugation of biomolecules, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, including detailed experimental protocols and workflow diagrams.

Core Structure and Chemical Moieties

The chemical structure of this compound is centered around a penicillamine scaffold. Penicillamine, a derivative of the amino acid valine, provides a robust and biocompatible core. Attached to this core are the azide and Dde functionalities, each with a distinct role in bioconjugation strategies.

-

Azide Group (N3): The terminal azide group is a key component for "click chemistry" reactions.[1][2][3][4] It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.[1]

-

Penicillamine (Pen) Core: The penicillamine backbone provides the structural framework of the molecule. Penicillamine and its derivatives have been explored for various therapeutic applications, including their use as chelating agents and in the synthesis of modified peptides.

-

Dde Protecting Group: The Dde group is an amine-protecting group that is orthogonal to many other common protecting groups used in peptide synthesis, such as Fmoc and Boc. It is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc cleavage. The Dde group can be selectively removed under mild conditions using a dilute solution of hydrazine, exposing a primary amine for subsequent modification.

The precise connectivity of these moieties in this compound is crucial for its function as a linker.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1867129-38-1 | |

| Molecular Formula | C13H19N3O | |

| Molecular Weight | 265.31 g/mol |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for conjugating an alkyne-modified biomolecule (e.g., a protein or peptide) with this compound.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add this compound to the biomolecule solution at a 5-20 fold molar excess.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

Add CuSO4 to the reaction mixture to a final concentration of 50-100 µM.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

-

If necessary, add TCEP to a final concentration of 1-2 mM to maintain the copper in its +1 oxidation state.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purify the resulting conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using this compound

This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.

Materials:

-

This compound

-

DBCO-modified biomolecule

-

Buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

-

Dissolve the DBCO-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add this compound to the biomolecule solution at a 2-10 fold molar excess.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the conjugate using standard chromatography methods.

Protocol for Dde Deprotection

This protocol details the removal of the Dde protecting group to expose a primary amine.

Materials:

-

Dde-protected molecule

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the Dde-protected molecule in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Add the hydrazine solution to the dissolved molecule.

-

Incubate at room temperature for 3-10 minutes.

-

Quench the reaction by adding a scavenger (e.g., acetone).

-

Purify the deprotected product, for example, by precipitation with ether or by chromatography.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated through its application in constructing complex biomolecular architectures. Below are diagrams representing typical experimental workflows.

Caption: Sequential bioconjugation workflow using this compound.

This workflow demonstrates a two-step conjugation process. First, an alkyne-containing biomolecule is reacted with the azide moiety of this compound. Following this, the Dde group is removed to expose a primary amine, which is then available for reaction with a second biomolecule, for example, one functionalized with an N-hydroxysuccinimide (NHS) ester.

Caption: Logical relationships of this compound's functional groups.

This diagram illustrates the orthogonal reactivity of the azide and Dde groups. The azide participates in click chemistry to form a stable triazole linkage, while the Dde group, upon cleavage with hydrazine, reveals a primary amine that can be used for subsequent amide bond formation. This dual functionality allows for the precise and controlled assembly of bioconjugates.

References

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Pen-Dde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N3-Pen-Dde, a versatile click chemistry reagent. The information is intended to support researchers in the fields of bioconjugation, peptide synthesis, and drug discovery.

Core Chemical Properties of this compound

This compound, with the systematic name 5-azido-2-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)pentanoic acid and CAS Number 1867129-38-1, is a valuable reagent in bioconjugation and chemical biology. It incorporates a terminal azide (N3) group for click chemistry, a carboxylic acid for amide bond formation, and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group provides an orthogonal protection strategy, as it is stable under conditions used for Fmoc and Boc deprotection but can be selectively removed using hydrazine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1867129-38-1 | [1][2] |

| Molecular Formula | C13H19N3O3 | [1][2] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White crystalline solid or powder | General knowledge |

| Storage | Store at -20°C for long-term stability. | General knowledge |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions. |

| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis and bioconjugation. |

| Water | Sparingly soluble | Solubility may be increased at basic pH due to the carboxylic acid. |

| Methanol | Soluble | |

| Ethanol | Soluble |

Stability Profile:

The stability of this compound is influenced by its functional groups. The azide group is generally stable under a wide range of conditions but can be reduced by certain reagents. The Dde group is stable to the acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS) for the removal of Boc and Fmoc groups, respectively. It is, however, labile to hydrazine. The ester linkage, if formed via the carboxylic acid, will have stability dependent on the specific ester.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable amino-pentanoic acid derivative. A general one-pot methodology for the synthesis of 5'-azidoribonucleosides has been reported, which could be adapted. This involves the conversion of a primary alcohol to an azide using triphenylphosphine, carbon tetrabromide, and an excess of sodium azide in a solvent like DMF. A similar approach could be used starting from a protected 5-hydroxypentanoic acid derivative, followed by the introduction of the Dde group.

General Protocol for Azide Introduction (adapted):

-

Dissolve the protected 5-hydroxypentanoic acid derivative in anhydrous DMF.

-

Add triphenylphosphine and carbon tetrabromide to the solution and stir under an inert atmosphere.

-

Add an excess of sodium azide to the reaction mixture.

-

Heat the reaction mixture (e.g., to 90°C) and monitor for completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the azido-intermediate by chromatography.

-

Introduce the Dde group by reacting the corresponding amine with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)acetyl chloride.

-

Purify the final product, this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides during SPPS to introduce an azide handle for subsequent modifications.

Protocol for Coupling this compound in Fmoc-based SPPS:

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading), a coupling reagent such as HBTU (1.5-3 eq.), and a base like DIPEA (3-6 eq.) in DMF.

-

Coupling: Add the activated this compound solution to the resin and agitate for 1-4 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation: A Kaiser test can be performed to confirm the complete consumption of the free amine.

-

Further Synthesis: The peptide chain can be further elongated or cleaved from the resin.

SPPS workflow for this compound incorporation.

Dde Deprotection Protocol

The Dde group can be selectively removed to unmask a primary amine for further functionalization.

Protocol for Dde Removal using Hydrazine:

-

Swell the Dde-protected peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with gentle agitation.

-

Repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF.

Mechanism of Dde deprotection by hydrazine.

Click Chemistry Protocols

The azide group of this compound allows for its conjugation to alkyne-containing molecules via click chemistry.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the this compound modified substrate and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

-

Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate. A ligand like THPTA can be used to stabilize the copper(I) and improve reaction efficiency.

-

Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.

-

Purify the product to remove the copper catalyst and any unreacted starting materials.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Dissolve the this compound modified substrate and a strained alkyne (e.g., a DBCO- or BCN-containing molecule) in a biocompatible buffer (e.g., PBS).

-

The reaction proceeds without the need for a catalyst.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used.

-

Purify the product as needed.

Signaling Pathway Context: Wnt/β-catenin and the Dishevelled PDZ Domain

While this compound is a versatile building block, the "Pen" motif is also found in "Pen-N3," a peptide inhibitor of the Wnt/β-catenin signaling pathway. This peptide acts by binding to the PDZ domain of the Dishevelled (Dvl) protein. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in cancer.

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. Dvl is a key cytoplasmic protein that relays the signal from the receptor to downstream components. The PDZ domain of Dvl is a protein-protein interaction module that is essential for this signaling cascade. Molecules that can modulate the interactions of the Dvl PDZ domain are therefore of great interest as potential therapeutics.

References

N3-Pen-Dde Azide Linker: A Technical Guide for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N3-Pen-Dde azide linker, chemically known as 2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione, is a versatile heterobifunctional crosslinker designed for applications in click chemistry. Its unique structure incorporates a terminal azide (N3) group for covalent modification of alkyne-containing molecules and a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group that allows for subsequent, orthogonal cleavage. This dual functionality makes it a valuable tool in bioconjugation, proteomics, and drug delivery, enabling the assembly and release of molecular components under specific chemical conditions.

This technical guide provides an in-depth overview of the this compound linker, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in click chemistry and subsequent cleavage.

Core Principles and Chemical Properties

The this compound linker's utility is rooted in two key chemical functionalities: the azide group and the Dde protecting group.

1. The Azide Group for Click Chemistry:

The terminal azide group is a key participant in bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly efficient, selective, and biocompatible, allowing for the covalent ligation of the this compound linker to molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[1] The result of this cycloaddition is a stable triazole linkage.

2. The Dde Protecting Group for Orthogonal Cleavage:

The Dde group is a protecting group that is stable under a variety of conditions but can be selectively removed by treatment with dilute hydrazine. This allows for the release of a conjugated molecule from the linker under mild conditions, a feature that is particularly useful in applications such as drug delivery or the purification of target molecules.

| Property | Value | Source |

| Chemical Name | 2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione | Iris Biotech |

| CAS Number | 1867129-38-1 | [1] |

| Molecular Formula | C13H19N3O3 | Iris Biotech |

| Molecular Weight | 265.31 g/mol | Iris Biotech |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound Linker

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with the this compound linker.

Materials:

-

This compound linker

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (if needed to dissolve the linker)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the this compound linker in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

-

Add the this compound linker stock solution to achieve the desired molar excess (typically 2-10 fold excess over the alkyne-modified biomolecule).

-

In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) stock solutions at a 1:5 molar ratio. Let the mixture stand for 2-3 minutes.

-

-

Initiation of the Click Reaction:

-

Add the premixed CuSO4/ligand solution to the reaction mixture containing the alkyne-biomolecule and this compound linker. The final concentration of copper is typically in the range of 50-200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Purify the conjugated product from excess reagents using an appropriate method such as size exclusion chromatography (SEC), dialysis, or spin filtration.

-

Protocol 2: Cleavage of the Dde Group with Hydrazine

This protocol describes the removal of the Dde protecting group from a molecule conjugated with the this compound linker.

Materials:

-

Dde-protected conjugate

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Washing buffer (e.g., DMF, PBS)

Procedure:

-

Preparation of Cleavage Solution:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

If the Dde-protected conjugate is immobilized on a solid support (e.g., resin), wash the support with DMF.

-

Add the 2% hydrazine/DMF solution to the conjugate.

-

Incubate at room temperature with gentle agitation. The cleavage is typically complete within 3-10 minutes. For solution-phase cleavage, monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS).

-

-

Quenching and Purification:

-

For solid-phase cleavage, filter the support and wash thoroughly with DMF and then with a buffer suitable for the downstream application. The cleaved molecule is in the filtrate.

-

For solution-phase cleavage, the reaction can be quenched by the addition of an excess of a scavenger such as acetone. The cleaved product can then be purified by methods like HPLC or SEC.

-

Visualization of Workflows

Click Chemistry Conjugation Workflow

Caption: General workflow for CuAAC conjugation.

Dde Cleavage Workflow

Caption: Dde protecting group cleavage workflow.

Applications in Research and Drug Development

The this compound linker is a powerful tool for various applications where the controlled attachment and subsequent release of a molecule are desired.

-

Affinity Purification: The linker can be used to attach a handle (e.g., biotin) to a target molecule. After capturing the molecule on an affinity matrix, the Dde group can be cleaved to release the purified molecule.

-

Drug Delivery: In the context of antibody-drug conjugates (ADCs), a linker like this compound could be used to attach a cytotoxic drug to an antibody. The cleavable nature of the Dde group would allow for the release of the drug under specific conditions, although in vivo applications would require careful consideration of the cleavage conditions.

-

Proteomics: The linker can be used to label and enrich specific classes of proteins or peptides from complex mixtures for subsequent analysis by mass spectrometry.

Conclusion

The this compound azide linker offers a valuable combination of functionalities for researchers in chemistry, biology, and medicine. Its ability to participate in robust click chemistry reactions allows for efficient bioconjugation, while the orthogonally cleavable Dde group provides a means for the controlled release of conjugated molecules. While specific quantitative data for the this compound linker is not widely available in the public literature, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in a variety of research and development settings. As with any chemical tool, optimization of reaction conditions for each specific application is recommended to achieve the best results.

References

The Chemistry of the Dde Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern organic and medicinal chemistry, particularly in the realm of peptide synthesis and bioconjugation. Its unique deprotection conditions grant it orthogonality to the most common amine protection strategies, namely the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for the selective unmasking of a specific amine, enabling site-specific modifications such as peptide branching, cyclization, or the attachment of labels and reporter groups.[1][2] This guide provides an in-depth overview of Dde chemistry, including its mechanism, stability, and detailed experimental protocols for its application.

Core Concepts and Properties

The Dde group is an enamine-type protecting group valued for its stability under both the acidic conditions used to remove Boc and trityl (Trt) groups (e.g., trifluoroacetic acid, TFA) and the standard basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF). Deprotection is achieved through nucleophilic attack, most commonly with a dilute solution of hydrazine.

A more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to overcome some limitations of Dde, such as potential migration and partial loss during prolonged synthesis. The ivDde group offers enhanced stability but can be more difficult to remove.

Mechanism of Deprotection

The removal of the Dde group is most commonly achieved by treatment with hydrazine. The reaction proceeds via a nucleophilic attack of hydrazine on the enamine system. This is followed by an intramolecular cyclization, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct. This byproduct's absorbance can be monitored spectrophotometrically around 290 nm to follow the reaction's progress.

Orthogonality in Peptide Synthesis

The primary advantage of the Dde group is its orthogonality. In Solid-Phase Peptide Synthesis (SPPS), different protecting groups that can be removed under distinct conditions are essential for building complex molecules. Dde is compatible with both major SPPS strategies:

-

Fmoc/tBu Strategy: Dde is stable to the piperidine used for N-terminal Fmoc removal and the TFA used for final cleavage and side-chain deprotection (e.g., tBu, Trt, Pbf).

-

Boc/Bzl Strategy: Dde is stable to the TFA used for N-terminal Boc removal and the harsh acids (like HF) used for final cleavage.

This three-dimensional orthogonality allows for a specific lysine (or other amino acid) side chain to be deprotected on-resin, modified, and then synthesis can continue.

Quantitative Data Summary

The choice between Dde and its more hindered analogue, ivDde, depends on the specific application. Dde is easier to remove, while ivDde provides greater stability against premature loss and side-chain migration, which has been observed with Dde during piperidine treatment. However, ivDde removal can be sluggish, sometimes requiring harsher conditions.

| Parameter | Dde | ivDde | Reference(s) |

| Relative Stability | Less robust; potential for migration and partial loss during long syntheses. | More robust; significantly less prone to migration and leaching. | |

| Ease of Removal | Easier to remove. | Can be sluggish, especially in aggregated sequences or near the C-terminus. | |

| Standard Deprotection | 2% Hydrazine in DMF | 2% Hydrazine in DMF | |

| Optimized Deprotection | Standard conditions are usually sufficient. | Increasing hydrazine concentration (e.g., to 4%) can improve removal efficiency. |

| Deprotection Reagent | Target Group(s) | Conditions | Orthogonal To | Key Considerations | Reference(s) |

| 2-4% Hydrazine / DMF | Dde, ivDde, Fmoc | 3-10 min treatments at RT | Boc, tBu, Trt, Pbf, Alloc | Also removes Fmoc. N-terminus should be Boc-protected if its preservation is needed. | |

| Hydroxylamine·HCl / Imidazole in NMP | Dde, ivDde | 30-60 min at RT | Fmoc , Boc, tBu | Milder alternative that provides true orthogonality with Fmoc. | |

| 20% Piperidine / DMF | Fmoc | 5-20 min at RT | Dde, ivDde, Boc, tBu | Standard Fmoc deprotection. Can cause some Dde migration. | |

| TFA-based solutions | Boc, tBu, Trt, Pbf | 1-3 hours at RT | Dde, ivDde, Fmoc | Standard for Boc-SPPS final cleavage. |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate, resin, and sequence.

Protocol 1: On-Resin Protection of a Primary Amine with Dde-OH

This protocol is for the protection of a free amine (e.g., the side chain of a lysine residue) on a solid support.

Materials:

-

Peptide-resin with a free primary amine.

-

Dde-OH (2-acetyldimedone).

-

N,N-Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

Reaction vessel suitable for solid-phase synthesis.

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Prepare a solution of Dde-OH (e.g., 10 equivalents relative to resin loading) in a minimal volume of DMF.

-

Drain the DMF from the swollen resin.

-

Add the Dde-OH solution to the resin.

-

Agitate the mixture at room temperature for approximately 60 minutes.

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times) and dry under vacuum.

Protocol 2: Selective Deprotection of Dde/ivDde with Hydrazine

This is the most common method for Dde removal. Caution: This procedure will also remove Fmoc groups. The N-terminus should be protected with a Boc group if it needs to remain intact.

Materials:

-

Dde/ivDde-protected peptide-resin.

-

Hydrazine monohydrate.

-

N,N-Dimethylformamide (DMF).

Procedure:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, a 4% solution may be more effective.

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the hydrazine solution (approx. 25 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 3 minutes, with gentle agitation.

-

Drain the deprotection solution.

-

Repeat steps 3-5 two more times for a total of three treatments.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved byproduct.

Protocol 3: Selective Deprotection of Dde/ivDde with Hydroxylamine (Fmoc-Orthogonal)

This method is used when the preservation of an Fmoc group is required.

Materials:

-

Dde/ivDde-protected, Fmoc-containing peptide-resin.

-

Hydroxylamine hydrochloride (NH₂OH·HCl).

-

Imidazole.

-

N-Methyl-2-pyrrolidone (NMP).

-

N,N-Dimethylformamide (DMF).

Procedure:

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).

-

Swell the peptide-resin in NMP in a reaction vessel.

-

Drain the NMP and add the deprotection solution to the resin.

-

Gently agitate the mixture at room temperature for 30 to 60 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for subsequent modification at the newly exposed amine.

Conclusion

The Dde protecting group, along with its ivDde variant, represents a cornerstone of advanced peptide and bioconjugate synthesis. Its robust stability to standard acid and base deprotection conditions, combined with its selective cleavage by nucleophilic reagents like hydrazine or hydroxylamine, provides chemists with a powerful tool for orthogonal synthesis strategies. By understanding the underlying mechanisms, stability profiles, and detailed protocols, researchers can effectively leverage Dde chemistry to construct complex, highly functionalized molecules for a wide range of applications in research and drug development.

References

An In-Depth Technical Guide to the N3-Pen-Dde Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-Pen-Dde linker, a trifunctional chemical entity instrumental in the field of bioconjugation. We will delve into its core components, mechanism of action, and practical applications, offering detailed experimental protocols and quantitative data to support researchers in drug development and other scientific endeavors.

Introduction to the this compound Linker

The this compound linker is a versatile tool in bioconjugation, designed with three key functional components: an azide group (N3), a pentanoyl spacer (Pen), and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. This unique combination allows for a two-step process of conjugation and subsequent cleavage, providing a powerful method for attaching and releasing molecules of interest to and from biomolecules.

The azide (N3) moiety serves as a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent attachment of the linker to a biomolecule that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). The reaction is highly specific and can be performed in complex biological media without interfering with native biological processes.

The pentanoyl (Pen) group acts as a simple, flexible spacer, providing distance between the conjugated biomolecule and the Dde group. This spacing can be crucial for maintaining the biological activity of the conjugated molecule and ensuring efficient access for the cleavage reagent.

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is a well-established protecting group for amines. A key feature of the Dde group is its lability to hydrazine under mild conditions. This allows for the selective cleavage of the linker and the release of the conjugated molecule from its target.

Mechanism of Action

The utility of the this compound linker lies in its sequential, two-stage mechanism of action: bioconjugation via SPAAC and subsequent cleavage via hydrazine treatment.

Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The first step in utilizing the this compound linker is its attachment to a target biomolecule. This is typically achieved through a SPAAC reaction, a type of copper-free click chemistry. The azide group on the this compound linker reacts with a strained alkyne, such as DBCO, that has been introduced onto the biomolecule of interest (e.g., a protein, antibody, or nucleic acid).

The reaction proceeds via a [3+2] cycloaddition mechanism, forming a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not react with other functional groups found in biological systems.

Cleavage of the Dde Linker

Once the bioconjugate is formed and has served its purpose (e.g., delivery of a therapeutic agent), the conjugated molecule can be released by cleaving the Dde group. This is achieved by treating the conjugate with a solution of hydrazine, typically 2% hydrazine in an organic solvent like dimethylformamide (DMF).

The mechanism of cleavage involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the Dde's cyclohexanedione ring. This leads to the formation of a stable pyrazole byproduct and the release of the amine-containing portion of the original linker, which is attached to the molecule of interest. This cleavage is highly specific and occurs under mild conditions that are generally compatible with biological molecules.

Quantitative Data

The efficiency and kinetics of both the conjugation and cleavage steps are critical for the successful application of the this compound linker. While specific kinetic data for the this compound molecule is not extensively published, we can provide representative data for similar azide-containing linkers in SPAAC reactions and for the cleavage of Dde protecting groups.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is dependent on the specific strained alkyne used. The second-order rate constants for the reaction of azides with common cyclooctynes are in the range of 10-1 to 101 M-1s-1.

| Strained Alkyne | Representative Second-Order Rate Constant (M⁻¹s⁻¹) |

| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 |

| BCN (Bicyclononyne) | ~0.01 - 0.1 |

| DIBO (Dibenzocyclooctynol) | ~0.3 |

Note: These are approximate values and can vary depending on the solvent, temperature, and the specific structure of the azide and alkyne.

Dde Cleavage Kinetics and Efficiency

The cleavage of the Dde group with 2% hydrazine in DMF is generally rapid and efficient. The reaction is often complete within minutes at room temperature.

| Condition | Time for >95% Cleavage |

| 2% Hydrazine in DMF at Room Temperature | < 10 minutes |

Linker Stability

The this compound linker is generally stable under physiological conditions (pH 7.4, 37°C) and in the presence of common biological nucleophiles, ensuring the integrity of the bioconjugate until the specific cleavage conditions are applied. The Dde group is stable to acids, bases, and other nucleophiles commonly used in peptide synthesis and bioconjugation.

Experimental Protocols

The following protocols provide a general framework for the use of the this compound linker in a typical bioconjugation and cleavage workflow. Optimization may be required for specific applications.

Protocol for Bioconjugation of a DBCO-Modified Protein with this compound

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Dimethyl sulfoxide (DMSO)

-

Reaction tubes

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of the this compound linker: Dissolve the this compound linker in DMSO to a concentration of 10 mM.

-

Determine the required amount of linker: A 5- to 20-fold molar excess of the this compound linker over the DBCO-modified protein is typically used.

-

Perform the conjugation reaction: Add the calculated volume of the this compound stock solution to the solution of the DBCO-modified protein.

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purify the bioconjugate: Remove the excess, unreacted this compound linker and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

-

Characterize the conjugate: Confirm the successful conjugation and determine the degree of labeling using analytical techniques like mass spectrometry or UV-Vis spectroscopy.

Protocol for the Cleavage of the Dde Linker and Release of the Conjugated Molecule

Materials:

-

Purified bioconjugate from the previous protocol

-

Hydrazine monohydrate

-

Dimethylformamide (DMF)

-

Quenching solution (e.g., acetone or an aldehyde)

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Prepare the cleavage solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Perform the cleavage reaction: Add the 2% hydrazine solution to the purified bioconjugate. A typical ratio is 10 volumes of cleavage solution to 1 volume of conjugate solution.

-

Incubate the reaction: Gently mix and incubate at room temperature for 5-15 minutes. Monitor the cleavage progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

-

Quench the reaction: Add a quenching agent, such as acetone, to react with the excess hydrazine.

-

Purify the released molecule and the biomolecule: Separate the released molecule of interest from the biomolecule-linker remnant and the pyrazole byproduct using an appropriate purification technique.

Logical and Experimental Workflow Visualization

The following diagram illustrates the overall workflow for utilizing the this compound linker in a bioconjugation application.

Conclusion

The this compound linker offers a robust and versatile platform for the bioconjugation and controlled release of molecules of interest. Its trifunctional nature, combining the specificity of click chemistry with the selective cleavability of the Dde group, makes it an invaluable tool for researchers in drug development, proteomics, and various other areas of chemical biology. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide are intended to facilitate the successful implementation of this powerful technology in a wide range of scientific applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Principles, Applications, and Methodologies of Copper-Free Click Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for researchers, scientists, and drug development professionals. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency. Driven by the release of ring strain in a cyclooctyne reacting with an azide, SPAAC proceeds smoothly under physiological conditions without the need for cytotoxic copper catalysts, a significant advantage over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This technical guide delves into the core principles of SPAAC, presents quantitative data for reagent selection, provides detailed experimental protocols for key applications, and illustrates fundamental concepts through diagrams.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction's driving force is the significant ring strain of the cyclooctyne, which is approximately 18 kcal/mol.[4] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed at ambient temperatures and in aqueous environments.[4] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the ligation is highly specific to the intended targets.

The reactivity of the SPAAC reaction is primarily dictated by the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction kinetics, stability, and solubility. The choice of a specific cyclooctyne is a critical parameter in experimental design, influencing reaction times and efficiency.

Quantitative Data: A Comparative Analysis of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant signifies a faster reaction, which is often crucial for applications involving low concentrations of reactants or the need to capture dynamic processes. The following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity and stability. Widely used. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.002 - 0.1 | Good balance of reactivity and small size. |

| Dibenzoannulated cyclooctyne | DIBO | ~0.1 | Second-generation cyclooctyne with good stability. |

| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely high reactivity, suitable for in vivo applications. |

| Difluorinated cyclooctyne | DIFO | ~0.08 | Biocompatible and used in live-cell imaging. |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in a research setting. Below are protocols for two key applications: metabolic labeling of glycoproteins and the synthesis of antibody-drug conjugates.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Replace the PBS with imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation via SPAAC

This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.

Materials:

-

Azide-conjugated antibody

-

Dibenzocyclooctyne (DBCO)-conjugated drug-linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Desalting column

-

Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Take the purified azide-conjugated antibody and perform a buffer exchange using a desalting column equilibrated with PBS (pH 7.4).

-

-

Drug-Linker Preparation:

-

Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) in PBS (pH 7.4) with the DBCO-drug linker stock solution. The final volume should be adjusted to ensure the desired final concentrations (e.g., 10 mg/mL antibody and 1.33 mM DBCO-drug linker in PBS containing 5% DMSO).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

-

-

Concentration:

-

Concentrate the purified ADC using a protein concentrator to the desired final concentration.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

-

Synthesis of Key Cyclooctynes

The accessibility of strained cyclooctynes is crucial for the widespread adoption of SPAAC. The following are summarized, step-by-step protocols for the synthesis of two widely used cyclooctynes, DBCO and BCN.

Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of DBCO derivatives often involves a multi-step process starting from commercially available materials. A common route is highlighted below.

A Simplified Multi-Step Synthesis of a DBCO-acid:

-

Sonogashira Coupling: A key step involves the Sonogashira coupling of 2-iodobenzyl alcohol and 2-ethynylaniline to form the internal alkyne.

-

Protection and Hydrogenation: The aniline is protected, followed by a semi-hydrogenation of the alkyne to a cis-alkene.

-

Oxidation and Reductive Amination: The terminal hydroxyl group is oxidized to an aldehyde, which then undergoes an intramolecular reductive amination to form a key cyclic intermediate.

-

Alkylation, Bromination, and Elimination: The nitrogen atom is alkylated to introduce a functional handle (like a carboxylic acid), followed by bromination of the double bond and subsequent base-promoted elimination to form the strained cyclooctyne ring.

For a detailed, optimized multigram synthesis of a DBCO derivative without chromatography, researchers can refer to the work by McNelles et al. (2019).

Synthesis of Bicyclo[6.1.0]nonyne (BCN)

The synthesis of BCN derivatives typically starts from 1,5-cyclooctadiene.

A Three-Step Synthesis of anti-BCN-COOH:

-

Cyclopropanation: 1,5-cyclooctadiene undergoes a cyclopropanation reaction with ethyl diazoacetate, often catalyzed by a rhodium complex, to form the bicyclo[6.1.0]nonene precursor. Stereoselective methods have been developed to favor the desired diastereomer.

-

Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the carboxylic acid.

-

Bromination and Elimination: The alkene is brominated, followed by a double elimination reaction using a strong base to form the strained alkyne. A recently reported three-step synthesis provides an efficient route to pure anti-BCN-COOH with an overall yield of 32%.

Mandatory Visualizations

To further elucidate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Its bioorthogonality, mild reaction conditions, and tunable kinetics have enabled a wide range of applications, from the precise labeling of biomolecules in living systems to the construction of sophisticated antibody-drug conjugates. By understanding the core principles, carefully selecting reagents based on quantitative data, and following robust experimental protocols, the full potential of SPAAC can be harnessed to advance our understanding of complex biological processes and to develop next-generation therapeutics.

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the molecular sciences, revolutionizing the way molecules are connected. As a premier example of "click chemistry," this reaction offers a powerful combination of reliability, specificity, and biocompatibility, making it a staple in drug discovery, bioconjugation, and materials science.[1][2][3] This guide provides an in-depth exploration of the core principles of CuAAC, including its mechanistic underpinnings, quantitative performance data, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[2] This transformation is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of 1,4 and 1,5-regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures exclusive formation of the 1,4-isomer.

The currently accepted mechanism proceeds through a multi-step catalytic cycle involving a dinuclear copper intermediate, which is supported by extensive kinetic and computational studies. The key steps are:

-

Formation of the Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) species to form a copper acetylide.

-

Coordination of the Azide: The azide coordinates to the copper center.

-

Cycloaddition: The azide undergoes a [3+2] cycloaddition with the coordinated alkyne.

-

Formation of a Six-Membered Copper Metallacycle: A key intermediate is a six-membered ring containing copper.

-

Protonolysis: The copper-triazolide intermediate is protonated, releasing the 1,2,3-triazole product and regenerating the active copper(I) catalyst.

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

The Crucial Role of Ligands

Ligands play a critical role in the success of CuAAC reactions, particularly in biological applications. They serve several key functions:

-

Stabilize the Cu(I) oxidation state: Copper(I) is prone to oxidation to the inactive Cu(II) state. Ligands protect Cu(I) from oxidation.

-

Accelerate the reaction rate: Certain ligands can significantly increase the catalytic activity.

-

Protect biomolecules: In bioconjugation, ligands can prevent damage to sensitive biomolecules like proteins from reactive oxygen species that can be generated.

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are highly effective in aqueous environments.

Quantitative Data on Catalytic Systems

The efficiency of a CuAAC reaction is highly dependent on the chosen catalytic system, including the copper source, ligand, and solvent. The following tables provide a quantitative comparison of various catalytic systems for the reaction of benzyl azide with phenylacetylene.

Table 1: Comparison of Copper Sources and Ligands

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 1 h | >99 | |

| CuSO₄/Sodium Ascorbate/THPTA | 1 | H₂O/t-BuOH | 1 h | 95 | |

| CuO Nanowires | 5 | H₂O | 12 h | 92 |

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Influence of Azide Structure on Reaction Yield

The electronic and steric properties of the azide substrate can significantly impact the reaction yield.

| Azide Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | 91 | |

| 1-Azidohexane | Phenylacetylene | CuSO₄/Sodium Ascorbate | 98 | |

| Azidoacetic Acid | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | 85 | |

| 4-Azidobenzoic Acid | Phenylacetylene | CuSO₄/Sodium Ascorbate | 94 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful CuAAC reactions. Below are protocols for a general small-scale reaction and a bioconjugation application.

Protocol 1: General Small-Scale CuAAC Reaction

This protocol provides a general guideline for a small-scale CuAAC reaction in solution.

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

-

Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of THPTA in water.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the chosen solvent.

-

Add the THPTA solution (0.1 equivalents).

-

Add the CuSO₄ solution (0.05 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Protocol 2: Bioconjugation of an Azide-Modified Protein with an Alkyne-Containing Label

This protocol is designed for the conjugation of a small molecule to a protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Alkyne-containing label (e.g., a fluorescent dye)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aminoguanidine (optional, to scavenge reactive byproducts)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 20 mM solution of CuSO₄ in water.

-

Prepare a 50 mM solution of THPTA in water.

-

Prepare a 100 mM solution of aminoguanidine in water.

-

Dissolve the alkyne-containing label in a compatible solvent like DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the alkyne-containing label (typically 5-10 equivalents relative to the protein).

-

In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Add the CuSO₄/THPTA mixture to the protein solution (final concentration of CuSO₄ is typically 50-250 µM).

-

Add the aminoguanidine solution (optional, final concentration ~1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography, dialysis, or affinity chromatography.

-

Experimental and Troubleshooting Workflows

Logical workflows are essential for both executing and troubleshooting CuAAC reactions.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile ligation method with broad applicability in chemical synthesis and life sciences. Its high efficiency, selectivity, and tolerance of a wide range of functional groups have established it as a cornerstone of modern chemical biology and drug development. By understanding the core principles, optimizing reaction conditions, and utilizing appropriate analytical techniques, researchers can effectively harness the power of CuAAC to construct complex molecular architectures and advance their scientific discoveries.

References

An In-Depth Technical Guide to N3-Pen-Dde for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterobifunctional Linker for Advanced Bioconjugation

In the evolving landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. N3-Pen-Dde, a heterobifunctional linker, has emerged as a valuable reagent, offering researchers the ability to selectively introduce an azide moiety for "click" chemistry applications while providing an orthogonal, cleavable protecting group. This technical guide provides a comprehensive overview of this compound, including its core functionalities, detailed experimental protocols, and data presentation to facilitate its adoption in research and development.

Core Concepts: The Dual Functionality of this compound

This compound is a chemical linker characterized by two key functional groups: an azide (N3) and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This dual nature allows for a two-step, controlled modification of biomolecules.

-

The Azide Group (N3): This moiety is the reactive handle for "click" chemistry, a set of biocompatible and highly efficient reactions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with alkyne-modified molecules, enabling the covalent attachment of a wide range of payloads, including fluorescent dyes, imaging agents, and therapeutic compounds.

-

The Dde Protecting Group: The Dde group serves as a temporary protecting group for a primary amine. Its key advantage lies in its orthogonal deprotection strategy. The Dde group is stable under a variety of reaction conditions but can be selectively cleaved using a dilute solution of hydrazine. This allows for the unmasking of the amine at a desired stage, enabling further modification at that specific site.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound and its constituent functionalities in bioconjugation reactions.

| Parameter | Value | Reference(s) |

| CuAAC Reaction Yields | ||

| Typical Yield | >95% | [1] |

| Reaction Time | 1 - 4 hours at room temperature | [1] |

| SPAAC Reaction Yields | ||

| Typical Yield | Generally high, often quantitative | [2] |

| Reaction Time | Varies (minutes to hours) | [2] |

| Dde Cleavage | ||

| Reagent | 2% Hydrazine in DMF | [3] |

| Reaction Time | 3 x 3 minutes at room temperature |

Table 1: General Reaction Parameters

| Analytical Technique | Characteristic Signal for Azide Group | Reference(s) |

| FTIR Spectroscopy | Strong, sharp peak around 2100 cm⁻¹ | |

| ¹H NMR Spectroscopy | Protons α to azide: δ 3.0 - 4.5 ppm | |

| ¹³C NMR Spectroscopy | Carbon α to azide: δ 50 - 65 ppm | |

| Mass Spectrometry | Characteristic loss of N₂ (28 Da) |

Table 2: Spectroscopic Data for Azide-Containing Compounds

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (such as a biomolecule modified with this compound) to an alkyne-functionalized partner.

Materials:

-

Azide-modified biomolecule (in a suitable buffer, e.g., PBS)

-

Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule. The molar ratio should be optimized, but a 2-fold excess of the smaller molecule is a good starting point.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.1 mM.

-

Add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction, ideal for live-cell labeling or applications where copper cytotoxicity is a concern.

Materials:

-

Azide-modified biomolecule (in a suitable buffer)

-

Strained alkyne (e.g., DBCO or BCN) functionalized molecule

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

Procedure:

-

Dissolve the azide-modified biomolecule and the strained alkyne-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the strained alkyne reagent is often used.

-

Mix the components and incubate at room temperature for 2-4 hours, or overnight at 4°C.

-

The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the modified biomolecule.

-

Purify the conjugate using a suitable method to remove unreacted starting materials.

Protocol 3: Dde Deprotection

This protocol details the selective removal of the Dde protecting group to expose a primary amine.

Materials:

-

Dde-protected molecule (e.g., on a solid-phase resin or in solution)

-

2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Suspend the Dde-protected molecule in the 2% hydrazine/DMF solution.

-

Agitate the mixture at room temperature for 3 minutes.

-

Filter the solution (if on solid support) or proceed to a workup step (if in solution).

-

Repeat the treatment with fresh 2% hydrazine/DMF solution two more times for a total of three treatments.

-

Wash the deprotected product thoroughly with DMF to remove residual hydrazine.

Visualizing the Workflow and Chemistry

To better illustrate the logical flow and chemical transformations involved in using this compound, the following diagrams are provided.

Caption: General experimental workflow for using this compound.

Caption: Click chemistry options for the azide group of this compound.

Caption: Simplified logical flow of Dde group cleavage by hydrazine.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

understanding azide reactivity for bioconjugation

An In-depth Technical Guide to Azide Reactivity for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide reactivity and its application in bioconjugation. We will delve into the core principles of the most prevalent azide-based ligation strategies, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. This document offers a comparative analysis of their reaction kinetics, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid researchers in selecting and implementing the optimal bioconjugation strategy for their specific needs.

Core Principles of Azide-Based Bioconjugation

The azide functional group has become a cornerstone of bioconjugation due to its small size, stability in physiological conditions, and bioorthogonal reactivity. "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The three primary bioorthogonal reactions involving azides are CuAAC, SPAAC, and the Staudinger ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. Due to the potential cytotoxicity of the copper catalyst, its application in living cells requires the use of ligands that stabilize the copper(I) oxidation state and minimize cellular damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide in a [3+2] cycloaddition without the need for a catalyst. The relief of ring strain provides the driving force for the reaction, allowing it to proceed at physiological temperatures. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster reaction rates.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine. In the classical Staudinger reaction, this leads to the reduction of the azide to an amine. However, for bioconjugation, engineered phosphines containing an electrophilic trap are used. The initially formed aza-ylide intermediate undergoes an intramolecular reaction to form a stable amide bond. A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final conjugate.

Data Presentation: A Quantitative Comparison

The choice of bioconjugation strategy often depends on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the biological system under investigation. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate an informed decision.

Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC

| Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne | 10² - 10³ | Very fast kinetics; requires a copper catalyst which can be cytotoxic. |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 | Good balance of reactivity and stability; copper-free. |

| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.3 | Faster than BCN; widely used for live-cell imaging. |

| SPAAC | DIFO (Difluorinated Cyclooctyne) | ~0.4 | High reactivity; can be less stable than other cyclooctynes. |

| SPAAC | BARAC (Biarylazacyclooctynone) | ~0.9 | Very fast kinetics, approaching CuAAC rates; can be unstable. |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Table 2: Biocompatibility and Typical Reaction Conditions

| Reaction | Biocompatibility | Typical Reactant Concentrations | Typical Reaction Time |

| CuAAC | Lower (due to copper toxicity) | 10-100 µM | 1-4 hours |

| SPAAC | High | 1-50 µM | 1-12 hours |

| Staudinger Ligation | High | 100-500 µM | 2-24 hours |

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments.

Protocol 1: General Procedure for Protein Bioconjugation via CuAAC

This protocol describes the conjugation of an azide-containing molecule to a protein that has been functionalized with a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (100 mM in water)

-

Desalting column (e.g., PD-10)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-containing molecule (2-5 fold molar excess over the protein).

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For a final reaction volume of 500 µL with a final copper concentration of 100 µM, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let the mixture stand for 2-3 minutes.

-

Initiation of Reaction: Add the premixed copper/ligand solution to the protein/azide mixture. Then, add the aminoguanidine solution (final concentration 5 mM) followed by the freshly prepared sodium ascorbate solution (final concentration 5 mM) to initiate the reaction.[1]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired buffer.

-

Characterization: Analyze the purified protein conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

Protocol 2: Live-Cell Labeling via SPAAC

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a fluorescent probe containing a strained alkyne.

Materials:

-

Live cells cultured in a multi-well plate or on coverslips

-

Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

-

Fluorescent strained alkyne probe (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling: Incubate the cells with the azide-modified metabolic precursor in complete culture medium for 24-48 hours. The optimal concentration of the precursor should be determined empirically but is typically in the range of 25-50 µM.[2]

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

-

SPAAC Reaction: Add the fluorescent strained alkyne probe, diluted in complete culture medium to a final concentration of 20-50 µM, to the cells.[2]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove the unreacted probe.

-

Imaging: The labeled cells can now be visualized using fluorescence microscopy.

Protocol 3: Antibody Conjugation via Staudinger Ligation